molecular formula C14H21NO B13340045 1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol

Katalognummer: B13340045
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: UGHBDIISTXEEID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol structure with a 2-methylbenzylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methylbenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-N-methylethanolamine: This compound has a similar structure but with an ethanolamine backbone.

    2-Cyclopenten-1-ol: Another related compound with a cyclopentanol structure but different substituents.

Uniqueness

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentanol ring and a 2-methylbenzylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

1-[[(2-methylphenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-12-6-2-3-7-13(12)10-15-11-14(16)8-4-5-9-14/h2-3,6-7,15-16H,4-5,8-11H2,1H3

InChI-Schlüssel

UGHBDIISTXEEID-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CNCC2(CCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.